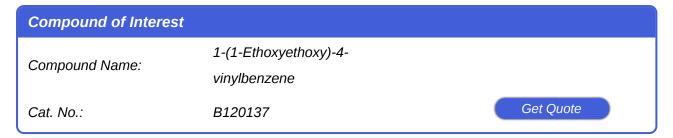


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Synthesis of 1-(1-ethoxyethoxy)-4-vinylbenzene: A Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **1-(1-ethoxyethoxy)-4-vinylbenzene** from p-vinylphenol. The primary synthetic route involves the protection of the phenolic hydroxyl group of p-vinylphenol (also known as 4-hydroxystyrene) via an acid-catalyzed reaction with ethyl vinyl ether to form a stable acetal. This process is crucial for preventing unwanted side reactions of the acidic phenolic proton during subsequent polymerization or other modifications of the vinyl group. The 1-ethoxyethoxy protecting group is favored for its stability under neutral and basic conditions and its facile removal under mild acidic conditions.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant and the final product is provided below.



Property	p-Vinylphenol (4- Hydroxystyrene)	1-(1-ethoxyethoxy)-4- vinylbenzene
Molecular Formula	C ₈ H ₈ O	C12H16O2
Molecular Weight	120.15 g/mol	192.26 g/mol [1]
Appearance	White crystalline solid	Colorless to almost colorless clear liquid[1]
Boiling Point	204-206 °C	286.5 °C at 760 mmHg[2]
Purity	>99%	>98.0% (GC)[1]
CAS Number	2628-17-3	157057-20-0[1]

Experimental Protocol

The following protocol for the synthesis of **1-(1-ethoxyethoxy)-4-vinylbenzene** is based on established laboratory procedures.

Materials:

- p-Vinylphenol (4-hydroxystyrene)
- Ethyl vinyl ether
- p-Toluenesulfonic acid pyridine salt (catalyst)
- Ethyl acetate (solvent)
- Triethylamine
- Deionized water
- Hexane (for column chromatography)

Procedure:



- Reaction Setup: In a round-bottom flask, dissolve 10 parts by weight of p-vinylphenol and 0.01 parts by weight of p-toluenesulfonic acid-pyridine salt in 80 parts by weight of ethyl acetate at room temperature.[3]
- Addition of Ethyl Vinyl Ether: While stirring the solution, add a mixture of 6.1 parts by weight
 of ethyl vinyl ether and 20 parts by weight of ethyl acetate dropwise at room temperature.[3]
- Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.[3]
- Quenching: After 24 hours, add triethylamine to the reaction mixture to basify it.[3]
- Workup: Wash the organic layer with deionized water. Separate the organic layer and concentrate it under reduced pressure.[3]
- Purification: Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system to yield 10.5 parts by weight of 1-(1-ethoxyethoxy)-4-vinylbenzene.
 [3]

Reaction Schematics and Workflow

The synthesis of **1-(1-ethoxyethoxy)-4-vinylbenzene** from p-vinylphenol is a straightforward protection reaction. The overall transformation and the experimental workflow are depicted below.

Caption: Experimental workflow for the synthesis of **1-(1-ethoxyethoxy)-4-vinylbenzene**.

Caption: Acid-catalyzed protection of p-vinylphenol with ethyl vinyl ether.

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